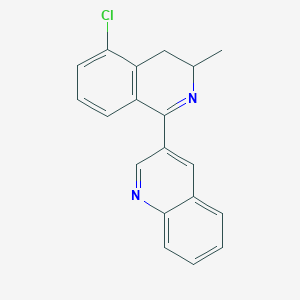
3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol is an organic compound characterized by its unique structure, which includes three octyloxy groups attached to a triphenylene core with three hydroxyl groups at positions 2, 6, and 10. This compound is known for its aromatic properties and is used in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol typically involves the following steps:
Starting Materials: The synthesis begins with triphenylene, which is functionalized with hydroxyl groups at positions 2, 6, and 10.
Octyloxy Substitution: The hydroxyl groups are then substituted with octyloxy groups through a nucleophilic substitution reaction. This is achieved by reacting the hydroxyl groups with octyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use alkyl halides and bases like potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various alkoxy or functionalized triphenylene derivatives.
科学研究应用
3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its stability and functional groups.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of liquid crystal displays and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
作用机制
The mechanism of action of 3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl and octyloxy groups allow the compound to interact with enzymes and receptors, potentially modulating their activity.
Pathways: The compound can participate in redox reactions, influencing oxidative stress pathways and cellular signaling.
相似化合物的比较
2,3,6,7,10,11-Hexahydroxytriphenylene: Similar structure but with six hydroxyl groups instead of three octyloxy groups.
2,6,10-Trimethoxy-3,7,11-tris(octyloxy)triphenylene: Contains methoxy groups in addition to octyloxy groups.
Uniqueness: 3,7,11-Tris(octyloxy)triphenylene-2,6,10-triol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
属性
CAS 编号 |
906663-83-0 |
|---|---|
分子式 |
C42H60O6 |
分子量 |
660.9 g/mol |
IUPAC 名称 |
3,7,11-trioctoxytriphenylene-2,6,10-triol |
InChI |
InChI=1S/C42H60O6/c1-4-7-10-13-16-19-22-46-40-28-34-31(25-37(40)43)35-29-41(47-23-20-17-14-11-8-5-2)39(45)27-33(35)36-30-42(38(44)26-32(34)36)48-24-21-18-15-12-9-6-3/h25-30,43-45H,4-24H2,1-3H3 |
InChI 键 |
VPSZLZDGJCQICG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCC)O)OCCCCCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


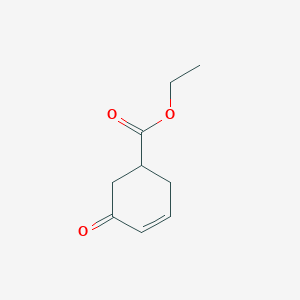
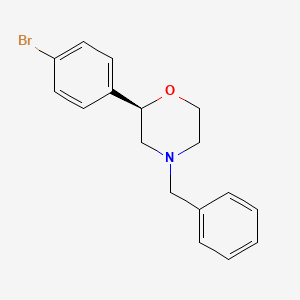
![2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12615142.png)
![9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B12615145.png)
![5-benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615148.png)
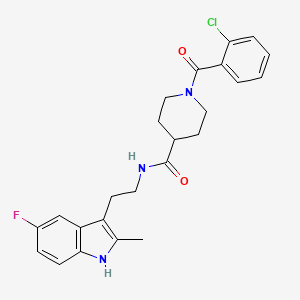
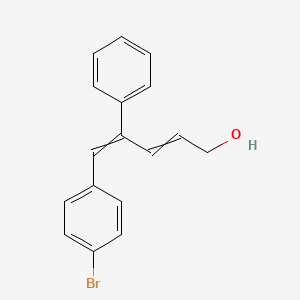

![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)

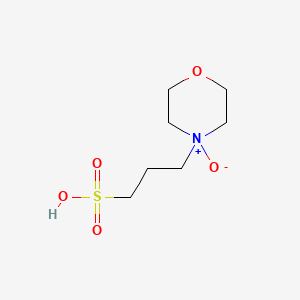

![(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12615192.png)
